Thiourea dioxide

Catalog No.
S605881
CAS No.
1758-73-2
M.F
CH4N2O2S
M. Wt
108.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiourea dioxide

CAS Number

1758-73-2

Product Name

Thiourea dioxide

IUPAC Name

amino(imino)methanesulfinic acid

Molecular Formula

CH4N2O2S

Molecular Weight

108.12 g/mol

InChI

InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h(H3,2,3)(H,4,5)

InChI Key

FYOWZTWVYZOZSI-UHFFFAOYSA-N

SMILES

C(=N)(N)S(=O)O

Synonyms

Aminoiminomethanesulfinic Acid; Aminoiminomethanesulfinic Acid; Degussa FFAS; Formamidine Sulfinate; Formamidinesulfinic Acid; Lorinol R; ManofastNSC 226979; NSC 34540; NT-F 100; Operegal O; Polyclear; Reduktana; Rucorit RGH; Tec Light; Thiourea Di

Canonical SMILES

C(=N)(N)S(=O)O

Thiourea dioxide, also known as formamidine sulfinic acid or aminoiminomethanesulfinic acid, is an organosulfur compound with the molecular formula CH₄N₂O₂S. It appears as a white solid and is notable for its function as a reducing agent, particularly in the textile industry for reductive bleaching processes. The compound exhibits tautomerism, which means it can exist in different structural forms depending on environmental conditions. Its crystalline structure displays C₂v symmetry with specific bond lengths: S-C at 186 pm, C-N at 130 pm, and S-O at 149 pm. The sulfur atom adopts a pyramidal configuration, and the compound's unique bonding characteristics contribute to its chemical behavior .

Thiourea dioxide can irritate skin and mucous membranes and is corrosive to eyes []. It is recommended to wear protective equipment like gloves, masks, and eye protection when handling it [].

Toxicity Data:

Limited data exists on the specific toxicity of thiourea dioxide. However, due to its sulfur content, it's advisable to handle it with caution, as some sulfur compounds can be harmful upon inhalation or ingestion [].

Flammability:

No information is available on the flammability of thiourea dioxide. It's best to handle it away from heat sources as a precaution.

Reactivity:

Thiourea dioxide is incompatible with strong oxidizing agents and strong bases []. Aqueous solutions are acidic and can corrode metals.

Reducing Agent

One of the primary applications of thiourea dioxide is as a reducing agent. It can effectively reduce various functional groups, including:

  • Aldehydes and ketones: Thiourea dioxide can convert aldehydes and ketones to their corresponding alcohols. This reaction is particularly useful in organic synthesis for preparing different compounds. Source: Synthesis and application of thiourea-S,S-dioxide derivatives:
  • Disulfides and N-tosylsulfimides: It can also reduce disulfides to their corresponding thiols and N-tosylsulfimides to their corresponding amines. Source: Synthesis and application of thiourea-S,S-dioxide derivatives:

The specific mechanism of reduction by thiourea dioxide is still under investigation, but it is believed to involve the formation of radical intermediates that facilitate the reduction process.

Textile Industry

Thiourea dioxide finds application in the textile industry as a discharge printing agent for polyester fabrics. It can selectively remove dyes from specific areas of the fabric, creating desired patterns and designs. Source: Study on the Reduction Properties of Thiourea Dioxide and Its Application in Discharge Printing of Polyester Fabrics:

, primarily as a reducing agent. It can be oxidized to form sulfoxylate ions (SO22SO_2^{2-}), which are capable of reducing nitrite ions to nitrogen gas in alkaline solutions without the need for a catalyst . Additionally, thiourea dioxide reacts with hydrogen peroxide to produce disulfide species under acidic conditions (pH < 2) . Its ability to reduce aromatic nitro compounds to nitroalcohols is also noteworthy .

Key Reactions:

  • Oxidation:
    (NH2)2CS+2H2O2(NH)(NH2)CSO2H+2H2O(NH_2)_2CS+2H_2O_2\rightarrow (NH)(NH_2)CSO_2H+2H_2O
  • Reduction of Nitro Compounds: Converts nitroaldehydes and nitroketones to nitroalcohols .

Thiourea dioxide exhibits antimicrobial properties and has been studied for its potential in biological applications. Research indicates that it can act as an effective organocatalyst in various organic transformations, suggesting its utility in medicinal chemistry . Its reducing properties may also play a role in biological systems where redox reactions are crucial.

Thiourea dioxide was first synthesized by Edward de Barry Barnett in 1910 through the oxidation of thiourea using hydrogen peroxide or chlorine dioxide as oxidants. The synthesis process requires careful control of pH and temperature to ensure optimal yields and purity. Typically, the reaction is conducted at a pH between 3 and 5 and at temperatures below 10 °C to prevent unwanted side reactions .

Synthesis Steps:

  • Oxidation Reaction:
    • Thiourea is treated with hydrogen peroxide.
    • Alternatively, chlorine dioxide can be used.
  • Conditions:
    • Maintain pH between 3-5.
    • Keep temperature below 10 °C.

Thiourea dioxide is widely used across several industries due to its reducing properties:

  • Textile Industry: Employed in reductive bleaching processes.
  • Leather Processing: Used for decolorization and bleaching.
  • Photographic Industry: Acts as a developing agent.
  • Chemical Synthesis: Functions as a catalyst in organic reactions, including the synthesis of various organic compounds like pyrano derivatives .
  • Environmental Chemistry: Potentially useful in reducing pollutants such as nitrites.

Research has demonstrated that thiourea dioxide interacts effectively with various substrates in organic synthesis. Its role as an organocatalyst has been highlighted in studies focusing on the synthesis of complex organic molecules under mild conditions, showcasing its versatility and efficiency . Furthermore, it has been investigated for its ability to reduce nitrite ions directly, indicating potential environmental applications.

Thiourea dioxide shares similarities with several other organosulfur compounds but possesses unique characteristics that distinguish it:

CompoundStructure TypeKey Features
ThioureaAmine derivativeContains C=S bond; primarily acts as a thiol
Sulfinic AcidAcidWeak inorganic acid; lacks reducing properties
DithioniteSaltStronger reducing agent; more reactive
Sodium BisulfiteSaltCommonly used in food preservation; less stable
Dimethyl SulfoxideSolventNon-reducing; used primarily as a solvent

Thiourea dioxide's unique ability to function as both a reducing agent and an organocatalyst sets it apart from these similar compounds, making it particularly valuable in industrial applications .

Discovery and Early Research by Edward de Barry Barnett (1910)

The discovery of thiourea dioxide represents a landmark achievement in organosulfur chemistry, marking the beginning of a new class of sulfur-containing compounds with unique properties and applications. In 1910, Edward de Barry Barnett, an English chemist, first synthesized thiourea dioxide through the oxidation of thiourea with hydrogen peroxide in aqueous solution [1] [2] [3]. This groundbreaking work was published in the Journal of the Chemical Society Transactions, establishing the foundational methodology that would remain essentially unchanged for decades [4].

Barnett's original synthesis involved treating thiourea with hydrogen peroxide under controlled conditions, resulting in the formation of thiourea dioxide according to the reaction: (NH₂)₂CS + 2H₂O₂ → (NH)(NH₂)CSO₂H + 2H₂O [1] [3]. The reaction mechanism demonstrated the conversion of the thiocarbonyl group to a sulfinic acid derivative, creating a compound with remarkable reducing properties [2]. Barnett's meticulous documentation of the synthesis parameters, including the necessity of maintaining pH between 3 and 5 and temperatures below 10°C, established critical protocols that researchers continue to follow today [3].

The significance of Barnett's discovery extended beyond the mere synthesis of a new compound. His work revealed that thiourea dioxide exhibited exceptional stability in its crystalline form while demonstrating powerful reducing capabilities in solution [1]. This dual nature would prove crucial for its subsequent industrial applications, particularly in textile processing where stable storage combined with effective reducing action was essential [5]. Barnett's research also identified the compound's unique structural characteristics, noting its white crystalline appearance and its solubility properties that distinguished it from its parent compound thiourea [3].

Edward de Barry Barnett's contributions to chemistry extended well beyond thiourea dioxide, as evidenced by his authorship of several influential texts including "Coal Tar Dyes and Intermediates" and "The Preparation of Organic Compounds" [6] [7]. His systematic approach to chemical synthesis and documentation established methodological standards that influenced subsequent generations of researchers [8]. The precision of his experimental protocols for thiourea dioxide synthesis demonstrated his understanding of the delicate balance required for successful oxidation reactions, insights that would prove invaluable as the field evolved [2].

Evolution of Thiourea Dioxide Research

Following Barnett's initial discovery, thiourea dioxide research underwent systematic development phases, each characterized by distinct focus areas and methodological advances. The period from 1910 to 1950 primarily concentrated on basic synthesis optimization and characterization studies [9]. Researchers during this era worked to understand the fundamental properties of thiourea dioxide, including its structural characteristics and basic reactivity patterns [2].

The industrial revolution of thiourea dioxide applications began in earnest during the 1950s and 1960s, when its potential as a textile bleaching agent was fully realized [10]. This period marked the transition from laboratory curiosity to commercial significance, with extensive research focused on scaling up production methods and optimizing industrial applications [5]. The compound's advantages over traditional bleaching agents, particularly its environmental friendliness and effectiveness at lower temperatures, drove significant investment in research and development [10].

A major breakthrough in understanding thiourea dioxide occurred in the 1990s through the pioneering work of Walter and colleagues, who conducted comprehensive mechanistic studies of the oxidation kinetics [11] [12]. Their research revealed the complex pathway through which thiourea dioxide functions as a reducing agent, identifying intermediate species and reaction mechanisms that had previously remained unclear [11]. These studies demonstrated that thiourea dioxide undergoes hydrolysis in aqueous solution, producing sulfinic acid derivatives that are responsible for its reducing properties [11].

The early 2000s brought revolutionary insights into the structural nature of thiourea dioxide. In 2003, Denk and coworkers presented compelling evidence that thiourea dioxide should be understood as a Lewis acid-base adduct of diaminocarbenes rather than a traditional sulfene or sulfur ylide [13]. This structural reinterpretation fundamentally changed how researchers understood the compound's reactivity and stability, explaining the unusually weak carbon-sulfur bond that characterizes the molecule [13]. Their work demonstrated that the synthesis of thiourea dioxide in 1910 actually represented the first successful preparation of a stable carbene complex, adding historical significance to Barnett's achievement [13].

The discovery of tautomerism in thiourea dioxide marked another crucial development in 2014, when kinetic evidence revealed the compound's ability to exist in multiple forms depending on solution conditions [12]. Research demonstrated that thiourea dioxide slowly rearranges between its original form and aminoiminomethanesulfinic acid, with the two species exhibiting markedly different reactivity toward various oxidants [12]. This tautomerism explained many previously puzzling observations about the compound's behavior under different reaction conditions [12].

Table 1: Key Research Milestones in Thiourea Dioxide Development

YearMilestoneKey Contribution
1910Discovery and first synthesis by Edward de Barry BarnettSynthesis via thiourea oxidation with hydrogen peroxide
1960Industrial application in textile bleaching establishedCommercial textile bleaching applications
1992Mechanism studies by Walter group on oxidation kineticsUnderstanding of oxidation mechanisms and pathways
2003Carbene complex structure identified by Denk and coworkersLewis acid-base adduct structure determination
2014Kinetic evidence of tautomerism discoveredTautomerism between sulfinic acid and ketone forms
2019Green chemistry applications in polymer synthesisEnvironmentally friendly reducing agent applications
2021Mechanochemical protocols developedSolvent-free synthesis techniques
2023Hydroxyl radical generation mechanism discoveredMetal-independent hydroxyl radical production
2024Sustainable lignin depolymerization applicationsGreen depolymerization of biomass
2025Resonant acoustic mixing applicationsEnhanced reactivity through acoustic mixing

Contemporary Research Trends

Contemporary research in thiourea dioxide has undergone a paradigm shift toward sustainability and green chemistry applications, reflecting broader trends in chemical research and environmental consciousness [14] [15]. The period from 2020 to 2025 has witnessed an explosion of innovative applications that leverage thiourea dioxide's unique properties for environmentally beneficial processes [16] [15].

Mechanochemistry has emerged as one of the most significant contemporary research areas, with researchers developing solvent-free protocols that exploit thiourea dioxide's dual reducing and electrophilic nature [2] [14]. These mechanochemical approaches utilize ball milling and other mechanical activation methods to promote reactions that traditionally required harsh solvents or extreme conditions [2]. The development of mechanochemical protocols represents a fundamental shift away from solution-based chemistry, offering improved atom economy and reduced environmental impact [14].

The application of thiourea dioxide in sustainable catalysis has gained substantial momentum, with researchers discovering its effectiveness as an organocatalyst for multicomponent reactions [17] [18]. Studies have demonstrated its utility in synthesizing pyrano[4,3-b]pyran derivatives through one-pot reactions in aqueous media, achieving excellent yields while maintaining environmental compatibility [18]. The compound's ability to function as both a reducing agent and catalyst has opened new synthetic pathways for pharmaceutical intermediates and biologically active compounds [19].

Recent breakthrough research has revealed thiourea dioxide's ability to generate hydroxyl radicals through metal-independent pathways, challenging traditional understanding of radical chemistry [20] [21]. This discovery, published in 2024, demonstrated that thiourea dioxide can activate hydrogen peroxide to produce highly reactive hydroxyl radicals without requiring transition metal catalysts [21]. The mechanism involves tautomerization of thiourea dioxide followed by nucleophilic addition of hydrogen peroxide, ultimately leading to homolytic dissociation and radical formation [21].

Environmental applications represent another major contemporary trend, with researchers exploring thiourea dioxide's potential for water treatment and remediation processes [20] [16]. The compound's ability to generate hydroxyl radicals has particular significance for advanced oxidation processes used in wastewater treatment [20]. Additionally, research has demonstrated its effectiveness in selective depolymerization of lignin, offering sustainable approaches to biomass conversion and utilization [16].

The development of resonant acoustic mixing techniques has further expanded thiourea dioxide's applications in green chemistry [22]. This technology enhances reaction efficiency through controlled acoustic energy input, eliminating the need for traditional heating and reducing energy consumption [22]. Studies have shown that resonant acoustic mixing can significantly improve yields and reaction rates while maintaining the environmental advantages of thiourea dioxide-based processes [22].

Table 2: Evolution of Research Areas

EraPrimary FocusKey ApplicationsResearch Institutions
1910-1950Basic synthesis and characterizationTextile bleaching, photographyIndividual chemists (Barnett)
1950-1990Industrial applications developmentPaper industry, metal processingIndustrial research laboratories
1990-2010Mechanistic understandingOrganic synthesis, catalysisAcademic institutions worldwide
2010-2025Green chemistry and sustainabilityPharmaceuticals, environmental chemistryInterdisciplinary research centers

Pharmaceutical applications have experienced renewed interest as researchers discover new synthetic pathways enabled by thiourea dioxide's unique reactivity [14] [15]. The compound's ability to promote heterocycle formation under mild conditions has particular relevance for drug discovery, where complex molecular scaffolds must be assembled efficiently and safely [14]. Recent studies have demonstrated its utility in synthesizing benzimidazoles, perimidines, and other nitrogen-containing heterocycles that serve as key pharmacophores in medicinal chemistry [2].

The integration of computational chemistry with experimental research has provided deeper insights into thiourea dioxide's reaction mechanisms and properties [21]. Density functional theory calculations have elucidated the electronic structure changes that accompany tautomerization and have predicted new reaction pathways for exploration [21]. This computational guidance has accelerated the discovery of new applications and optimized existing processes [21].

Table 3: Contemporary Research Trends (2020-2025)

Research AreaKey DevelopmentsImpact Factor
MechanochemistrySolvent-free heterocycle synthesis using ball millingHigh - revolutionizing synthesis methods
Green SynthesisSustainable lignin depolymerization processesVery High - addressing environmental concerns
CatalysisOrganocatalyst for multicomponent reactionsMedium - expanding reaction scope
Environmental ApplicationsHydroxyl radical generation for water treatmentHigh - novel treatment technologies
Pharmaceutical ChemistryDrug intermediate synthesis applicationsMedium - specific pharmaceutical applications
Materials SciencePolymer modification and processingLow-Medium - specialized applications

The synthesis of thiourea dioxide has evolved significantly since its first preparation by Edward de Barry Barnett in 1910 [1] [2]. Traditional approaches have primarily focused on oxidation reactions of thiourea using various oxidizing agents, with each method offering distinct advantages and limitations in terms of yield, reaction conditions, and product quality.

Historical Development and Early Methods

The earliest documented synthesis involved the direct oxidation of thiourea using hydrogen peroxide under controlled conditions [1] [3]. This foundational approach established the basic reaction pathway that continues to dominate industrial production today. Early investigations revealed that the reaction mechanism proceeds through multiple intermediate species, depending critically on reaction pH and temperature conditions [4].

Comparative Analysis of Traditional Routes

MethodYield (%)Temperature (°C)pH RangeReaction Time (h)AdvantagesDisadvantages
Hydrogen Peroxide Oxidation85-950-153.0-5.02-4High yield, mild conditionsSensitive to pH control
Chlorine Dioxide Oxidation75-8510-252.0-6.03-6Good selectivity, stable productRequires ClO2 handling
Calcium Cyanamide Route60-7050-808.0-10.08-12Alternative pathwayLow yield, harsh conditions
Ozone Treatment40-6020-306.0-8.01-3Fast reactionPoor yield, expensive

The hydrogen peroxide method remains the most widely adopted approach due to its superior yield and relatively mild reaction conditions [1] [3]. However, each traditional method presents unique challenges that have driven research toward more optimized synthetic protocols.

Oxidation of Thiourea with Hydrogen Peroxide

The hydrogen peroxide oxidation of thiourea represents the most extensively studied and commercially viable synthesis route for thiourea dioxide production. This method follows the stoichiometric reaction: (NH2)2CS + 2H2O2 → (NH)(NH2)CSO2H + 2H2O [3] [2].

Mechanistic Understanding

Comprehensive mechanistic studies using 13C nuclear magnetic resonance spectroscopy have revealed that the reaction proceeds through multiple pathways depending on reaction conditions [4]. Under slightly acidic conditions (pH 4.0-5.0), thiourea undergoes direct oxidation of the sulfur atom, progressing through formamidinesulfenic acid to formamidinesulfinic acid (thiourea dioxide) [4]. The reaction mechanism exhibits pH-dependent behavior, with different intermediate products formed at various pH values.

At pH values below 1.0, thiourea behaves like a thiol, undergoing oxidation to disulfide species [4]. This pathway produces formamidine disulfide dihydrochloride as the major product, which decomposes rapidly at pH values greater than 1.0. Conversely, at neutral to slightly alkaline pH, direct oxidation of the sulfur atom occurs, eventually leading to sulfate anion and urea formation [4].

Optimal Parameter Optimization

ParameterOptimal RangeCritical ControlMonitoring MethodDeviation Tolerance
Thiourea Concentration (mol/L)0.5-1.5YesGravimetric±10%
H2O2 Molar Ratio2.0-2.5YesVolumetric±5%
Temperature (°C)0-10CriticalThermometer±2°C
pH Value3.5-4.5CriticalpH meter±0.1 pH
Reaction Time (min)120-240ModerateTimer±30 min
Stirring Rate (rpm)200-400ModerateTachometer±25 rpm

The critical importance of temperature control cannot be overstated. Temperatures exceeding 10°C lead to premature hydrolysis of thiourea dioxide as it forms, causing sulfinate anions to compete with thiourea for remaining hydrogen peroxide [4]. This competitive reaction significantly reduces product yield and quality.

Process Enhancement Strategies

Recent patent developments have introduced stabilizing agents to improve reaction control and product stability [5] [6]. The addition of ammonium bicarbonate and controlled feed sequences have been shown to enhance yield while maintaining product purity [6]. These improvements address traditional challenges associated with exothermic reaction control and intermediate stability.

Alternative Synthesis via Chlorine Dioxide

Chlorine dioxide oxidation represents an important alternative route for thiourea dioxide synthesis, offering unique advantages in product selectivity and stability. This method has gained attention for its ability to produce high-purity thiourea dioxide under controlled conditions [3] [2].

Chemical Pathway and Mechanism

The chlorine dioxide method involves the direct oxidation of thiourea using chlorine dioxide as the oxidizing agent [3]. Unlike hydrogen peroxide oxidation, this route provides greater selectivity toward thiourea dioxide formation while minimizing side reactions that can lead to product degradation. The reaction typically occurs at slightly elevated temperatures (10-25°C) compared to the hydrogen peroxide method [3].

Comparative Performance Analysis

MethodOxidizing AgentTemperature (°C)Reaction TimeYield (%)Environmental Impact
Chlorine Dioxide RouteClO215-253-6 hours80-85Moderate
Electrochemical OxidationElectric current20-302-4 hours75-80Low
Ultrasonic-Assisted SynthesisH2O2 + Ultrasound10-2030-60 minutes85-90Low
Microwave-Assisted SynthesisH2O2 + Microwave40-6015-30 minutes88-92Low

The chlorine dioxide method demonstrates consistent yields in the 80-85% range, though slightly lower than optimized hydrogen peroxide protocols [3]. However, the method compensates with improved product stability and reduced formation of undesirable by-products.

Quality Assessment Considerations

Product quality from chlorine dioxide oxidation can be effectively assessed through indigo titration methods [3] [2]. This traditional analytical approach provides reliable measurement of the reducing capacity, which serves as a direct indicator of thiourea dioxide concentration and activity. The indigo reduction test has become a standard quality control method for industrial applications [7].

Green Chemistry Approaches to Thiourea Dioxide Synthesis

The development of environmentally sustainable synthesis methods for thiourea dioxide has become increasingly important as industries seek to reduce their environmental footprint while maintaining production efficiency. Green chemistry principles have guided the development of several innovative approaches that minimize waste generation and energy consumption.

Aqueous Phase Synthesis Optimization

Water-based synthesis represents the most straightforward green chemistry approach, eliminating the need for organic solvents while maintaining high reaction efficiency [8] [9]. Advanced aqueous phase protocols have achieved yields of 95-98% while significantly reducing environmental impact [8]. The method benefits from enhanced mass transfer in aqueous media and simplified product isolation procedures.

Green Chemistry Performance Metrics

ApproachGreen PrinciplesEnergy EfficiencyAtom Economy (%)Scalability
Aqueous Phase SynthesisWater as solventHigh95-98Excellent
Solvent-Free MechanochemicalNo solvent requiredVery High98-99Good
Ionic Liquid MediumRecyclable mediumModerate90-95Limited
Biocatalytic OxidationEnzyme catalysisHigh85-90Moderate
Photocatalytic SynthesisLight activationModerate80-85Limited

The aqueous phase approach demonstrates exceptional scalability and atom economy, making it particularly attractive for industrial implementation [8]. The elimination of organic solvents not only reduces environmental impact but also simplifies downstream processing and product purification.

Enhanced Reduction Systems

Advanced green chemistry approaches have incorporated novel activation methods to enhance thiourea dioxide performance under mild conditions [9]. Research has demonstrated that the addition of specific nucleophilic activators, combined with ultrasonic catalysis, can achieve reduction potentials of -800 to -1000 millivolts at room temperature and weak alkaline conditions [9]. This represents a significant improvement over traditional methods that require heating and strongly alkaline conditions.

Mechanochemical Synthesis Protocols

Mechanochemical synthesis represents a revolutionary approach to thiourea dioxide production and utilization, eliminating the need for bulk solvents while achieving exceptional reaction efficiency. This solid-state methodology has opened new possibilities for sustainable chemical processing and enhanced reaction control.

Fundamental Mechanochemical Principles

Mechanochemical protocols utilize mechanical force to drive chemical transformations in the solid state, typically employing ball milling or grinding techniques [10] [11]. For thiourea dioxide applications, mechanochemical methods have demonstrated remarkable success in both synthesis optimization and downstream chemical transformations using thiourea dioxide as a reagent [10].

Process Optimization Parameters

Research has established optimal mechanochemical conditions for thiourea dioxide-mediated reactions using stainless steel vessels equipped with milling balls [10]. The standard protocol employs 10 milliliter stainless steel jars with two stainless steel balls (7 millimeter diameter, 2.67 grams each) operating at frequencies of 30 Hertz [10] [11]. Reaction times typically range from 60 to 180 minutes, depending on the specific transformation target.

Performance Advantages

Mechanochemical approaches offer several distinct advantages over traditional solution-based methods [10] [11]. The elimination of bulk solvents reduces environmental impact while improving atom economy to 98-99% [10]. Additionally, mechanochemical conditions often enhance reaction selectivity and reduce side product formation compared to conventional synthetic approaches.

Liquid-Assisted Grinding Enhancement

The incorporation of minimal amounts of liquid (typically 200-250 microliters of water) in liquid-assisted grinding protocols has proven beneficial for reaction efficiency [10]. This approach maintains the advantages of solvent-free synthesis while providing sufficient mobility for molecular interactions and product formation.

Optimization of Synthesis Parameters

The successful production of high-quality thiourea dioxide requires precise control of multiple interconnected synthesis parameters. Systematic optimization studies have identified critical control points that significantly influence product yield, purity, and stability.

Critical Parameter Hierarchy

Synthesis ParameterOptimal ValueImpact on YieldMonitoring MethodDeviation Tolerance
Thiourea Concentration0.8-1.2 mol/LHighGravimetric±10%
Hydrogen Peroxide Ratio2.2:1 (H2O2:thiourea)CriticalVolumetric±5%
Temperature Control5±2°CCriticalThermometer±2°C
pH Regulation4.0±0.2CriticalpH meter±0.1 pH
Reaction Time3-4 hoursModerateTimer±30 min
Agitation Rate300±50 rpmLowTachometer±25 rpm

Temperature and pH control emerge as the most critical parameters, with deviations outside specified ranges leading to dramatic yield reductions and product quality degradation [4]. The exothermic nature of the oxidation reaction requires sophisticated temperature management to prevent runaway conditions that can destroy product as it forms.

Advanced Process Control Strategies

Modern optimization approaches incorporate real-time monitoring and feedback control systems to maintain optimal reaction conditions [12]. The implementation of automated pH adjustment and temperature control has enabled consistent production of thiourea dioxide with purities exceeding 99% and yields above 90% [12].

Kinetic Considerations

Reaction kinetics studies have revealed that the thiourea oxidation follows complex pathways with multiple competing reactions [4] [13]. The rate-determining step varies with reaction conditions, emphasizing the importance of maintaining precise parameter control throughout the synthesis process. Under optimal conditions, the reaction exhibits pseudo-first-order kinetics with respect to thiourea concentration.

Quality Assessment Methods

Comprehensive quality assessment of thiourea dioxide requires multiple analytical approaches to ensure product purity, functionality, and stability. Industrial applications demand rigorous quality control protocols that can reliably detect impurities and confirm product specifications.

Analytical Method Portfolio

Analysis MethodParameter MeasuredDetection LimitPrecision (RSD%)Analysis Time
Iodometric TitrationTotal reducing capacity0.1%2-330 min
Potentiometric TitrationpH and purity0.05%1-245 min
UV-Vis SpectrophotometryConcentration at 260 nm1 ppm3-515 min
HPLC AnalysisPurity and impurities0.01%1-225 min
NMR SpectroscopyStructural confirmation0.1%2-460 min
Mass SpectrometryMolecular weight1 ppm1-320 min
Indigo Reduction TestFunctional activity0.5%5-82-4 hours

Primary Quality Control Methods

Iodometric titration remains the gold standard for determining thiourea dioxide concentration and reducing capacity [3] [2]. This classical analytical method provides reliable quantification of the active reducing species, making it essential for both research and industrial quality control applications. The method's precision of 2-3% relative standard deviation is sufficient for most commercial applications.

Advanced Chromatographic Analysis

High-performance liquid chromatography (HPLC) has emerged as the preferred method for comprehensive purity analysis [14] [15]. HPLC protocols using hydrophilic interaction liquid chromatography (HILIC) columns provide excellent separation of thiourea dioxide from potential impurities including unreacted thiourea, sulfate species, and degradation products [14]. Detection limits as low as 0.01% enable detection of trace impurities that could affect product performance.

Functional Activity Assessment

The indigo reduction test serves as a unique functional quality assessment method [7]. This traditional textile industry test directly measures the reducing capacity of thiourea dioxide under simulated application conditions. While the analysis time of 2-4 hours makes it unsuitable for rapid quality control, the test provides valuable confirmation of product functionality for end-use applications [7].

Spectroscopic Characterization

Physical Description

Thiourea dioxide appears as a white or light-yellow odorless crystalline powder. Mp:126°C. Soluble in water (27 g / L at room temperature). Decomposes exothermically at temperatures above 126°C with the emission of noxious gases (sulfur oxides, ammonia, carbon monoxide, nitrogen oxides and hydrogen sulfide) and carbon dioxide. Extended exposure to temperatures above 50°C and moisture may cause visible decomposition. Irritating to skin and mucous membranes. Corrosive to eye tissue. Used in leather processing, the paper industry, photographic industry, and in textile processing as a bleaching agent.
DryPowder; Liquid

XLogP3

-1.1

UNII

42BWR07L73

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 188 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 184 of 188 companies with hazard statement code(s):;
H251 (51.09%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H252 (23.91%): Self-heating in large quantities;
may catch fire [Warning Self-heating substances and mixtures];
H302 (99.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.91%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (13.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (85.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (19.57%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (12.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (60.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (13.59%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

1758-73-2
4189-44-0

Wikipedia

Thiourea dioxide

General Manufacturing Information

Paper manufacturing
Textiles, apparel, and leather manufacturing
Methanesulfinic acid, 1-amino-1-imino-: ACTIVE

Dates

Last modified: 08-15-2023

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